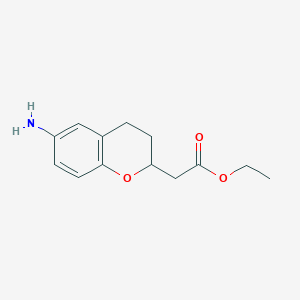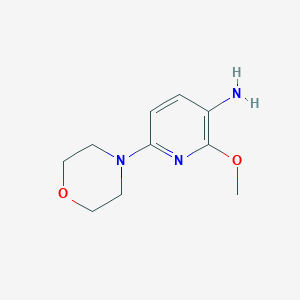
2-Methoxy-6-(morpholin-4-yl)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-6-(morpholin-4-yl)pyridin-3-amine is a chemical compound with the molecular formula C10H15N3O2 It is a derivative of pyridine, featuring a methoxy group at the 2-position and a morpholino group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(morpholin-4-yl)pyridin-3-amine typically involves the Suzuki cross-coupling reaction. This method employs palladium-catalyzed reactions to form carbon-carbon bonds between aryl halides and boronic acids. For instance, the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under palladium catalysis can yield the desired pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound on an industrial scale.
化学反应分析
Types of Reactions
2-Methoxy-6-(morpholin-4-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or morpholino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of a nitro group can produce an amine.
科学研究应用
2-Methoxy-6-(morpholin-4-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
作用机制
The mechanism of action of 2-Methoxy-6-(morpholin-4-yl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 2-Methoxy-6-(morpholin-4-yl)pyridin-3-amine
- 3-Pyridinamine, 2-methoxy-6-(4-morpholinyl)-
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry .
属性
分子式 |
C10H15N3O2 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
2-methoxy-6-morpholin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C10H15N3O2/c1-14-10-8(11)2-3-9(12-10)13-4-6-15-7-5-13/h2-3H,4-7,11H2,1H3 |
InChI 键 |
CMUDOFHQRLSOFU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=N1)N2CCOCC2)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B8617652.png)
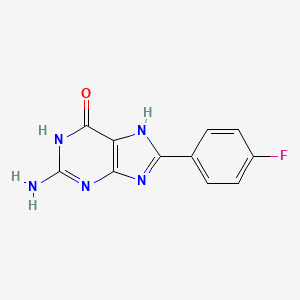
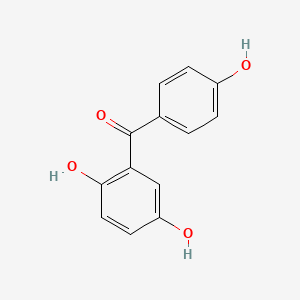
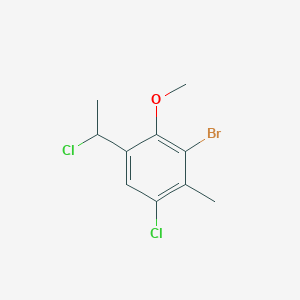
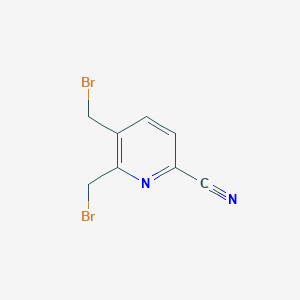
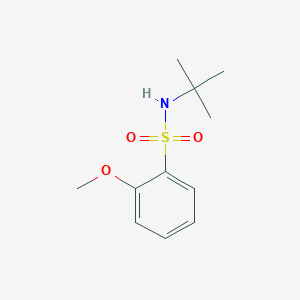
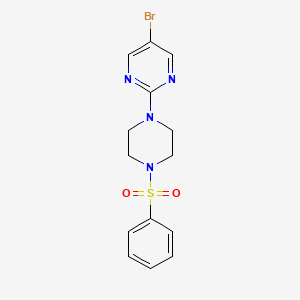
![5-(4-Chloro-phenyl)-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B8617695.png)
![N-[2-(3,3-Dimethyl-2,3-dihydro-1H-indol-1-yl)phenyl]thiourea](/img/structure/B8617701.png)
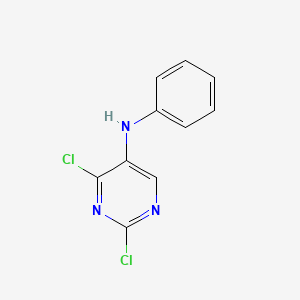
![2-[4-(chloromethyl)phenoxy]Pyrimidine](/img/structure/B8617704.png)
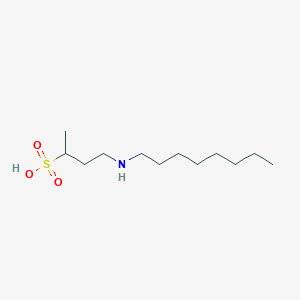
![N-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide](/img/structure/B8617716.png)
